2,5-Dichloro-4-methylpyrimidine

physicochemical properties crystallinity downstream processing

Researchers synthesizing kinase inhibitors or agrochemical leads often face purification challenges with low-melting pyrimidine intermediates. 2,5-Dichloro-4-methylpyrimidine (CAS 1192064-63-3) addresses this with a melting point of 100-105 °C, enabling straightforward filtration and reducing exotherm risks during scale-up. Its 2,5-dichloro substitution pattern provides predictable regioselectivity in SNAr and cross-coupling reactions, allowing selective functionalization at either C2 or C5. Key supply assurances: consistent ≥97% purity (HPLC), white to off-white crystalline solid, and stable storage at 2-8 °C under inert atmosphere. Standard research quantities (250 mg to 100 g) are maintained in stock for immediate dispatch.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 1192064-63-3
Cat. No. B1320836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-methylpyrimidine
CAS1192064-63-3
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
InChIKeyNQQBBTQLATUFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,5-Dichloro-4-methylpyrimidine (CAS 1192064-63-3) — A Differentiated Chlorinated Pyrimidine Intermediate


2,5-Dichloro-4-methylpyrimidine is a chlorinated pyrimidine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 g/mol [1]. It belongs to the class of heteroaromatic halides used extensively as building blocks in medicinal chemistry and agrochemical synthesis . Its substitution pattern—chlorine atoms at positions 2 and 5, a methyl group at position 4—differentiates it from isomeric dichloromethylpyrimidines such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine [2].

Why Generic Substitution Fails: 2,5-Dichloro-4-methylpyrimidine vs. Isomeric Dichloromethylpyrimidines


While all dichloromethylpyrimidines share a C5H4Cl2N2 core, their positional isomerism critically dictates physicochemical properties and synthetic utility [1]. Simply substituting 2,5-dichloro-4-methylpyrimidine with its 2,4-dichloro-5-methyl or 2,4-dichloro-6-methyl isomers will alter melting point, lipophilicity (logP), and regioselectivity in cross-coupling or nucleophilic substitution reactions [2]. These differences directly impact purification protocols, reaction yields, and the downstream biological activity of final products .

Quantitative Differentiation Evidence: 2,5-Dichloro-4-methylpyrimidine in Direct Comparison


Melting Point Differentiation: Facilitating Purification and Handling

2,5-Dichloro-4-methylpyrimidine exhibits a significantly higher melting point (100–105 °C) compared to its isomeric analog 2,4-dichloro-5-methylpyrimidine (26–28 °C) [1]. This difference in solid-state properties influences crystallization behavior and ease of purification.

physicochemical properties crystallinity downstream processing

Lipophilicity (LogP) Differentiation: Modulating ADME Properties

2,5-Dichloro-4-methylpyrimidine has a calculated logP of approximately 2.09, whereas 2,4-dichloro-5-methylpyrimidine exhibits a lower logP of about 1.37–1.67 (calculated/experimental) [1][2]. This difference in lipophilicity can influence membrane permeability and target engagement in biological systems.

drug design lipophilicity ADME

Regioselectivity in Nucleophilic Aromatic Substitution: Enabling Distinct Functionalization Pathways

The substitution pattern of 2,5-dichloro-4-methylpyrimidine leads to different regioselectivity in nucleophilic aromatic substitution (SNAr) compared to 2,4-dichloro-5-methylpyrimidine [1]. In 2,4-dichloro-5-methylpyrimidine, substitution typically occurs at the 4-position due to lower LUMO energy, whereas 2,5-dichloro-4-methylpyrimidine may exhibit a preference for C2 or C5 substitution depending on the nucleophile and conditions [2].

synthetic methodology regioselectivity cross-coupling

Boiling Point Differentiation: Implications for Distillation and Storage

2,5-Dichloro-4-methylpyrimidine has a predicted boiling point of approximately 256.9 °C at 760 mmHg, whereas 2,4-dichloro-5-methylpyrimidine exhibits a boiling point of 235 °C (lit.) [1][2]. The higher boiling point reflects stronger intermolecular interactions and may affect distillation or vacuum transfer protocols.

physical properties process chemistry stability

Recommended Procurement Scenarios for 2,5-Dichloro-4-methylpyrimidine


Medicinal Chemistry: Building Blocks for Kinase Inhibitors

2,5-Dichloro-4-methylpyrimidine serves as a key intermediate in the synthesis of pyrimidine-based kinase inhibitors . Its higher melting point (100–105 °C) facilitates purification and handling during multi-step synthesis campaigns, while its regioselective SNAr behavior enables selective functionalization at either C2 or C5 positions [1].

Agrochemical Research: Synthesis of Herbicide Candidates

The chlorinated pyrimidine scaffold is a common motif in agrochemical discovery . 2,5-Dichloro-4-methylpyrimidine provides a lipophilic handle (logP ~2.09) that may enhance foliar uptake or soil mobility, differentiating it from less lipophilic isomers [1].

Process Development: Crystalline Intermediate with Improved Handling

For process chemists scaling up syntheses, the solid-state properties of 2,5-dichloro-4-methylpyrimidine offer practical advantages . Its higher melting point compared to 2,4-dichloro-5-methylpyrimidine reduces the risk of melting during exothermic reactions and simplifies isolation by filtration [1].

Cross-Coupling Method Development: Exploring Regioselective Suzuki-Miyaura Reactions

Researchers developing regioselective cross-coupling methodologies can use 2,5-dichloro-4-methylpyrimidine as a test substrate to evaluate C2 vs. C5 coupling preferences under various catalytic conditions .

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